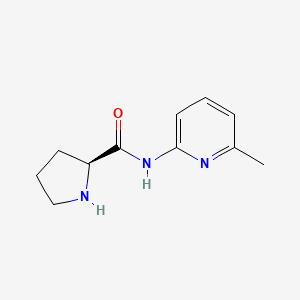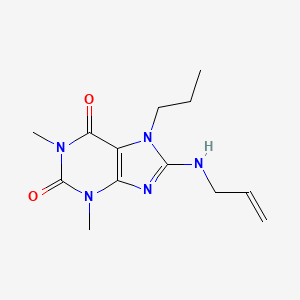
8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione, a fascinating organic compound, belongs to the purine family. This class of compounds is well-known for its biological and pharmacological importance. Characterized by its distinct structural motifs, it plays a critical role in various scientific research fields.
作用机制
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other compounds, it’s plausible that oprea1_574399 could bind to its target(s) and modulate their activity, leading to downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically starts with a purine derivative as the base compound. The allylamino group is introduced via a nucleophilic substitution reaction, often involving the treatment of the starting material with an allylamine in the presence of a strong base like potassium carbonate. Conditions such as a controlled temperature range between 50-70°C and inert atmosphere are crucial for optimal yield.
Industrial Production Methods
Industrial production scales up the laboratory synthesis approach, with the primary focus on maximizing yield and purity while minimizing production costs. Continuous flow reactors are commonly employed to achieve consistent reaction conditions. Catalysts and solvents are recycled to adhere to green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions in the presence of agents like hydrogen peroxide or potassium permanganate.
Reduction: : It can be reduced using metal hydrides such as sodium borohydride.
Substitution: : The allylamino group can participate in nucleophilic substitution reactions with halides or other electrophilic agents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride, lithium aluminium hydride in anhydrous solvents.
Substitution: : Alkyl halides, acyl halides, in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: : Can produce corresponding amine oxides or de-allylated products.
Reduction: : Leads to the formation of saturated amines.
Substitution: : Yields new purine derivatives with varied substituents.
科学研究应用
8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is utilized in:
Chemistry: : As a precursor in synthesizing more complex purine derivatives.
Biology: : Studying its interaction with enzymes and receptors.
Medicine: : Investigating its potential as an antiviral or anticancer agent.
Industry: : Its derivatives are explored for use in agrochemicals and pharmaceuticals.
相似化合物的比较
Compared to other purine derivatives like caffeine or theobromine, 8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique substituent groups that confer distinct biological activities. Similar compounds include:
Caffeine (1,3,7-trimethylxanthine)
Theobromine (3,7-dimethylxanthine)
Theophylline (1,3-dimethylxanthine)
These compounds share a similar purine core but differ in their substituents, impacting their pharmacokinetics and dynamics.
That should provide a thorough look at this compound. Any area you’d like to delve deeper into?
属性
IUPAC Name |
1,3-dimethyl-8-(prop-2-enylamino)-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-5-7-14-12-15-10-9(18(12)8-6-2)11(19)17(4)13(20)16(10)3/h5H,1,6-8H2,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFSTQPYFKLWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NCC=C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-Chloro-6-fluorophenyl)-N-[(2,5-dimethylfuran-3-YL)methyl]acetamide](/img/structure/B2784054.png)


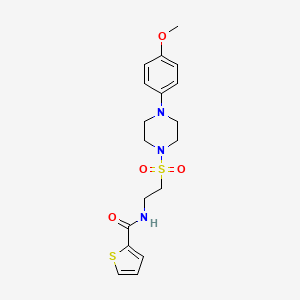
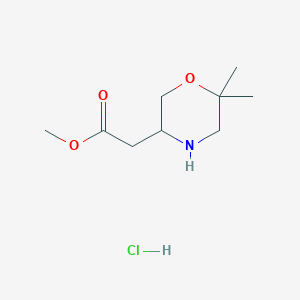
![2-(trifluoromethyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2784063.png)
![ethyl 5-(2,2-diphenylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2784064.png)
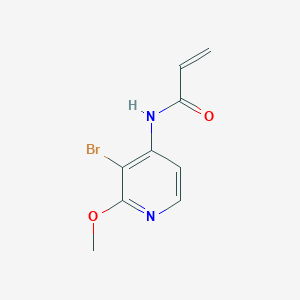
![N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2784067.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2784068.png)
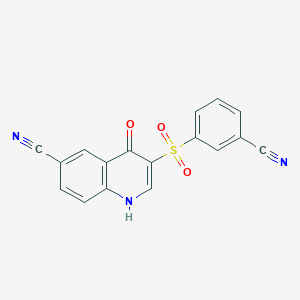
![6-chloro-N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2784070.png)
